Cas no 2172140-80-4 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}butanoic acid)

4-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}butanoic acid is a fluorinated Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, and a fluorine substituent on the phenyl ring, which can influence electronic and steric properties in peptide design. The butanoic acid moiety provides a carboxylate functionality for further conjugation or coupling. This compound is particularly useful for introducing fluorinated aromatic residues into peptides, enabling modulation of biological activity, stability, or binding affinity. Its high purity and well-defined structure make it suitable for research in medicinal chemistry and bioconjugation.
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}butanoic acid structure
2172140-80-4 structure
Product Name:4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}butanoic acid
CAS No:2172140-80-4
MF:C26H23FN2O5
MW:462.469630479813
CID:6429452
PubChem ID:165529916
Update Time:2025-06-08

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}butanoic acid
    • 2172140-80-4
    • EN300-1492853
    • 4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorophenyl]formamido}butanoic acid
    • Inchi: 1S/C26H23FN2O5/c27-16-11-12-23(21(14-16)25(32)28-13-5-10-24(30)31)29-26(33)34-15-22-19-8-3-1-6-17(19)18-7-2-4-9-20(18)22/h1-4,6-9,11-12,14,22H,5,10,13,15H2,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: MCBWFIFELBHZFK-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)C(NCCCC(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 462.15910000g/mol
  • Monoisotopic Mass: 462.15910000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 712
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 105Ų

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}butanoic acid Pricemore >>

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Additional information on 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}butanoic acid

Comprehensive Overview of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}butanoic acid (CAS No. 2172140-80-4)

The compound 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}butanoic acid (CAS No. 2172140-80-4) is a specialized organic molecule widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a fluorophenyl moiety, makes it invaluable for constructing complex peptides with high precision. Researchers and pharmaceutical developers frequently search for Fmoc-protected amino acid derivatives like this compound due to their role in solid-phase peptide synthesis (SPPS), a technique critical for drug discovery and biotechnology applications.

In recent years, the demand for custom peptide synthesis and fluorescent labeling reagents has surged, driven by advancements in cancer research, neurodegenerative disease studies, and targeted drug delivery systems. The 5-fluorophenyl component in this compound enhances its utility in creating bioactive peptides with improved stability and binding affinity. Additionally, the butanoic acid tail facilitates conjugation with other molecules, making it a versatile building block for bioconjugation and proteomics research. These attributes align with trending topics such as precision medicine and personalized therapeutics, where tailored peptide-based drugs are gaining traction.

From a synthetic chemistry perspective, CAS No. 2172140-80-4 exemplifies the intersection of organic chemistry and biotechnology. Its Fmoc group ensures compatibility with standard SPPS protocols, while the fluoro-substituted aromatic ring introduces electronic effects that can modulate peptide-receptor interactions. This dual functionality addresses common search queries like "Fmoc-amino acid applications" and "fluorinated peptide synthesis," reflecting its relevance in both academic and industrial settings. Moreover, the compound’s stability under mild conditions makes it suitable for automated peptide synthesizers, a feature highly sought after in high-throughput screening workflows.

The growing interest in peptide-based therapeutics has further elevated the importance of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}butanoic acid. Peptides are increasingly recognized for their specificity and low toxicity, making them ideal candidates for treating metabolic disorders, autoimmune diseases, and even viral infections. Searches for "peptide drug design" and "Fmoc chemistry in drug development" often highlight the need for reliable intermediates like this compound. Its CAS No. 2172140-80-4 serves as a key identifier for procurement and regulatory compliance, ensuring traceability in research and manufacturing processes.

Beyond pharmaceuticals, this compound finds applications in material science and diagnostic imaging. The fluorine atom in its structure can act as a 19F NMR probe, enabling non-invasive tracking of molecular interactions in real time. This property resonates with searches related to "fluorine-labeled biomolecules" and "NMR spectroscopy in drug discovery." As the scientific community continues to explore multifunctional biomaterials, compounds like CAS No. 2172140-80-4 will remain at the forefront of innovation.

In summary, 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenylformamido}butanoic acid is a cornerstone in modern peptide chemistry, bridging gaps between synthetic accessibility and biological applicability. Its design caters to evolving research trends, from targeted therapy to advanced imaging techniques, ensuring its continued relevance in a rapidly advancing field. For researchers seeking reliable, high-purity intermediates, this compound offers a robust solution backed by its well-documented CAS No. 2172140-80-4 and proven performance in diverse applications.

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